molecular formula C28H57N2O7P B13436877 N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine

Cat. No.: B13436877
M. Wt: 564.7 g/mol
InChI Key: ZIXPZNJPJRONBN-GCRBEQRPSA-N
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Description

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine is a complex organic compound with the molecular formula C28H57N2O7P and a molecular weight of 564.735 g/mol . This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine .

Scientific Research Applications

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine has several scientific research applications:

Mechanism of Action

The mechanism of action for N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine involves its role as a protecting group for amino acids and peptides. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial for the synthesis of complex molecules, as it enables the stepwise construction of peptides and other compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine is unique due to its specific structure and the stability of the Boc group under various conditions. This stability makes it a preferred choice for protecting amino groups during complex organic synthesis .

Properties

Molecular Formula

C28H57N2O7P

Molecular Weight

564.7 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H57N2O7P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)25(29-27(32)37-28(2,3)4)24-36-38(33,34)35-23-22-30(5,6)7/h20-21,25-26,31H,8-19,22-24H2,1-7H3,(H-,29,32,33,34)/b21-20+/t25-,26+/m0/s1

InChI Key

ZIXPZNJPJRONBN-GCRBEQRPSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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